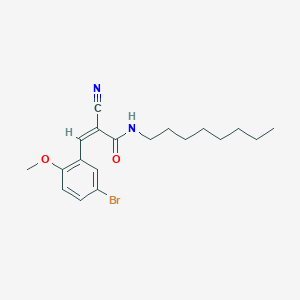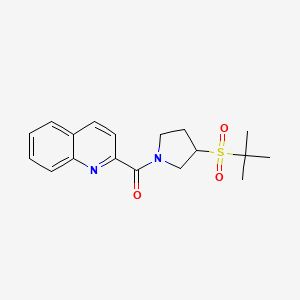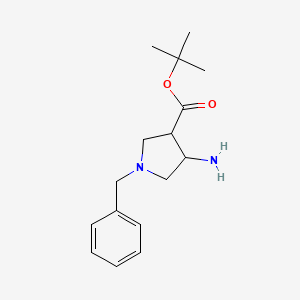
(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a methoxypyrimidinyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxypyrimidinyl Group: This step involves the substitution of the piperidine ring with a methoxypyrimidinyl group using suitable reagents and catalysts.
Addition of the Hydroxymethyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical reactions.
Biology:
Biological Studies: It is used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, contributing to industrial processes.
作用機序
The mechanism of action of (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- (1-(4-Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
- (1-(3,4-Dichlorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
- (1-(4-Bromobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
Comparison:
- Structural Differences: While these compounds share a piperidine core, they differ in the substituents attached to the piperidine ring, which can significantly impact their chemical and biological properties.
- Unique Properties: (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol is unique due to the presence of the methoxypyrimidinyl group, which may confer distinct pharmacological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-11-6-10(12-8-13-11)14-4-2-9(7-15)3-5-14/h6,8-9,15H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKFXVCYCSKVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2592962.png)
![1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B2592963.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2592965.png)
![N-(3,4-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2592966.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2592969.png)

![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride](/img/structure/B2592974.png)
![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine](/img/structure/B2592975.png)
![1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2592977.png)

![2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2592980.png)
